molecular formula C7H13NO2S B13226390 7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane

7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane

Cat. No.: B13226390
M. Wt: 175.25 g/mol
InChI Key: SJEVLGKJAJTJRM-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-7-azabicyclo[410]heptane is a bicyclic compound characterized by a unique structure that includes a methanesulfonyl group and an azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane typically involves the reaction of 7-azabicyclo[4.1.0]heptane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The azabicycloheptane framework provides structural stability and contributes to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

7-methylsulfonyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H13NO2S/c1-11(9,10)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3

InChI Key

SJEVLGKJAJTJRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2C1CCCC2

Origin of Product

United States

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